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Compound of Interest

Compound Name:
7-Chloro-4-hydroxy-3-

nitroquinoline

CAS No.: 5350-50-5

Cat. No.: B1582105 Get Quote

Application Note: Technical Assessment of 7-Chloro-4-hydroxy-3-nitroquinoline

Executive Summary & Chemical Context
7-Chloro-4-hydroxy-3-nitroquinoline (often abbreviated as 7-Cl-3-NO2-Q) represents a

critical scaffold in the development of excitatory amino acid receptor modulators.[1] Structurally,

it is the 3-nitro isostere of 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective

antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1]

While often utilized as a synthetic intermediate for 3-aminoquinoline derivatives, the 3-nitro

moiety confers distinct electronic properties that warrant direct pharmacological evaluation.[1]

This guide outlines the protocols for evaluating its dual-potential bioactivity:

Primary Mechanism: Antagonism of the NMDA receptor glycine binding site (GluN1 subunit).

[1]

Secondary Mechanism: Antiproliferative/Antimicrobial activity driven by the nitro-quinoline

pharmacophore.[1]
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Causality: The 3-nitro and 4-hydroxy tautomeric balance is sensitive to pH.[1] The compound

exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms.[1] Proper

solubilization is critical to prevent precipitation during aqueous dilution.[1]

Compound: 7-Chloro-4-hydroxy-3-nitroquinoline (CAS: 5350-50-5)[1][2][3][4]

Molecular Weight: 224.60 g/mol [1][4]

Storage: -20°C, desiccated. Protect from light (nitro group photolability).[1]

Solubilization Protocol:

Stock Solution (50 mM): Dissolve 11.23 mg in 1.0 mL of anhydrous DMSO. Vortex for 2

minutes. Mild sonication (30s) may be required.[1]

Working Solution: Dilute stock 1:1000 in assay buffer for a high-concentration start (50 µM).

Critical Step: Ensure the assay buffer pH is buffered to 7.[1]4. At acidic pH, solubility

decreases significantly.[1]

Primary Bioactivity: NMDA Receptor Glycine-Site
Binding[1][5]
Rationale: The 7-chloro substitution enhances lipophilicity and binding affinity to the

hydrophobic pocket of the GluN1 subunit, while the 3-nitro group mimics the carboxylic acid of

kynurenic acid via electron withdrawal and hydrogen bond acceptance.[1]

Protocol A: Radioligand Displacement Assay ([³H]-MDL
105,519)[1]
This assay validates the compound's affinity for the glycine site on the NMDA receptor.[1]

Materials:

Source Tissue: Rat cerebral cortex membranes (rich in NMDA receptors) or HEK293 cells

expressing GluN1/GluN2A.[1]
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Radioligand: [³H]-MDL 105,519 (High affinity glycine site antagonist, Kd ~ 2-5 nM) or [³H]-

Glycine (requires strychnine to block glycine-gated chloride channels).[1]

Non-specific Binder: 1 mM Glycine or 100 µM 7-Chlorokynurenic acid.[1]

Step-by-Step Workflow:

Membrane Preparation:

Homogenize tissue in 50 mM Tris-Acetate (pH 7.4).[1]

Centrifuge (48,000 x g, 20 min). Wash pellets 3x to remove endogenous

glutamate/glycine.[1] Failure to wash thoroughly results in high background.[1]

Incubation:

Total Volume: 500 µL.

Mix: 50 µg Membrane Protein + 2 nM [³H]-MDL 105,519 + Test Compound (10

concentrations: 0.1 nM – 100 µM).

Time: Incubate for 60 minutes at 4°C. Note: 4°C prevents receptor degradation and

reduces low-affinity non-specific binding.[1]

Termination:

Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3%

polyethyleneimine to reduce non-specific binding).[1]

Wash 3x with ice-cold buffer.[1]

Quantification: Liquid scintillation counting.

Data Analysis: Calculate

using the Cheng-Prusoff equation:

Target Benchmark: Potent analogs typically exhibit
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.[1]

Functional Validation: Two-Electrode Voltage Clamp
(TEVC)
Rationale: Binding does not equal antagonism.[1] Functional screening in Xenopus oocytes

confirms if 7-Chloro-4-hydroxy-3-nitroquinoline inhibits ion flux.[1]

Setup:

System:Xenopus laevis oocytes injected with cRNA for GluN1 and GluN2A subunits (1:1

ratio).[1]

Agonists: Glutamate (10 µM) + Glycine (10 µM).[1]

Protocol:

Clamp: Voltage clamp oocytes at -70 mV.

Control Response: Perfusion with Glutamate/Glycine alone to establish baseline current (

).[1]

Test Application: Co-apply Glutamate/Glycine + Test Compound (varying concentrations).

Washout: Perfusion with buffer to check reversibility. Irreversible inhibition suggests covalent

modification (unlikely for this scaffold but possible with nitro-reduction).[1]

Secondary Bioactivity: Antimicrobial Screening[1]
Rationale: Nitro-quinolines are structurally related to nitrofurans and nalidixic acid.[1] The nitro

group can undergo enzymatic reduction to form reactive intermediates that damage bacterial

DNA.[1]

Protocol B: Broth Microdilution (MIC Determination)

Organisms:S. aureus (Gram+), E. coli (Gram-).[1]

Plate Prep: 96-well plate with cation-adjusted Mueller-Hinton broth.
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Inoculum:

CFU/mL.

Dosing: Serial 2-fold dilutions of 7-Chloro-4-hydroxy-3-nitroquinoline (64 µg/mL down to

0.125 µg/mL).

Readout: Optical Density (OD600) after 18-24h incubation at 37°C.

Visualization of Experimental Logic
Figure 1: NMDA Receptor Antagonism Mechanism
This diagram illustrates the competitive antagonism at the Glycine site (GluN1 subunit)

preventing channel opening.[1]
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Caption: Mechanism of Action: The compound competes with Glycine at the GluN1 subunit,

preventing the allosteric activation required for channel opening.

Figure 2: Experimental Workflow
Standardized workflow for profiling the compound.
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Caption: Integrated workflow for evaluating 7-Chloro-4-hydroxy-3-nitroquinoline from

solubilization to multi-parametric readout.
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Parameter Assay Type Critical Control
Expected Outcome
(Active)

Solubility Visual Inspection 1% DMSO max
Clear solution at 50

µM

Affinity (

)

[³H]-MDL 105,519

Binding
7-Cl-KYNA (100 µM) < 10 µM

Potency (

)
TEVC (Oocytes) Glycine (10 µM)

Dose-dependent

current reduction

Reversibility Washout (TEVC) Buffer Flow
>90% Current

Recovery
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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